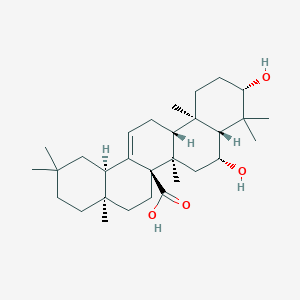
Astilbic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Astilbic acid is a natural product found in Astilbe rubra, Astilbe grandis, and other organisms with data available.
Applications De Recherche Scientifique
Asthma and Respiratory Health
Astilbic acid, derived from Astilbe chinensis, has shown potential in treating asthma. Research by Yuk et al. (2011) revealed that this compound can inhibit airway hyperresponsiveness and significantly suppress levels of T-helper 2-type cytokines and inflammatory cells in a mouse model of allergic asthma. This suggests this compound could be a therapeutic candidate for asthma treatment (Yuk et al., 2011).
Anti-inflammatory Properties
Moon et al. (2005) studied the anti-inflammatory activity of this compound and found it inhibits leukotriene C4 generation, which is crucial in regulating various inflammatory processes. This suggests potential benefits for conditions involving inflammation (Moon et al., 2005).
Cancer Research
Zheng et al. (2004) investigated this compound's effects on human colorectal carcinoma cells. They discovered that this compound induces apoptosis in these cells by regulating Bcl-2 and Bax expression and activating the caspase-3 pathway. This points to this compound's potential as a cancer treatment agent (Zheng et al., 2004).
Renal Health and Hyperuricemia
This compound has been studied for its effects on kidney health and hyperuricemia. Wang et al. (2016) found that astilbin, a compound related to this compound, helps in reducing serum uric acid levels and has a protective role against renal injury in mice. This suggests potential therapeutic applications in hyperuricemia and related kidney issues (Wang et al., 2016).
Antioxidant Activities
This compound has been recognized for its antioxidant properties. Petacci et al. (2010) showed that astilbin effectively scavenges reactive oxygen species and inhibits peroxidase activity, indicating its role as a potent antioxidant (Petacci et al., 2010).
Metabolic Pathways in Plants
Research by Kindl (1969) highlighted the biosynthesis and metabolism of hydroxyphenylacetic acids in plants, including those derived from the genus Astilbe. This research provides insight into the natural production processes of compounds like this compound (Kindl, 1969).
Propriétés
Formule moléculaire |
C30H48O4 |
|---|---|
Poids moléculaire |
472.7 g/mol |
Nom IUPAC |
(4aR,6aR,6aR,6bR,8R,8aR,10S,12aR,14bR)-8,10-dihydroxy-2,2,4a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-6a-carboxylic acid |
InChI |
InChI=1S/C30H48O4/c1-25(2)12-13-27(5)14-15-30(24(33)34)18(19(27)16-25)8-9-21-28(6)11-10-22(32)26(3,4)23(28)20(31)17-29(21,30)7/h8,19-23,31-32H,9-17H2,1-7H3,(H,33,34)/t19-,20+,21+,22-,23-,27+,28+,29+,30+/m0/s1 |
Clé InChI |
LUJTWDWEYNWTBP-USPQCQLHSA-N |
SMILES isomérique |
C[C@@]12CC[C@@]3(C(=CC[C@H]4[C@]3(C[C@H]([C@@H]5[C@@]4(CC[C@@H](C5(C)C)O)C)O)C)[C@@H]1CC(CC2)(C)C)C(=O)O |
SMILES canonique |
CC1(CCC2(CCC3(C(=CCC4C3(CC(C5C4(CCC(C5(C)C)O)C)O)C)C2C1)C(=O)O)C)C |
Synonymes |
3beta,6beta-dihydroxyolean-12-en-27-oic acid astilbic acid |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



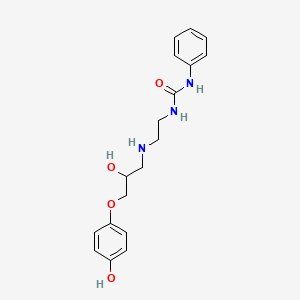
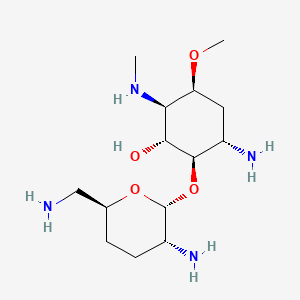
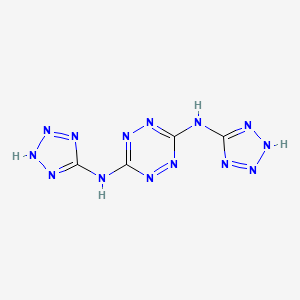
![(5Z,7E,9E)-10-[(2S,3S)-3-[(Z)-oct-2-enyl]oxiran-2-yl]deca-5,7,9-trienoic acid](/img/structure/B1253092.png)
![2-amino-8-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl]imidazo[1,2-a][1,3,5]triazin-4-one](/img/structure/B1253093.png)

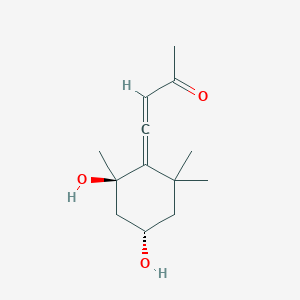
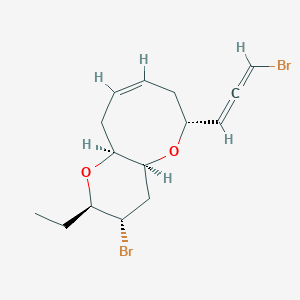



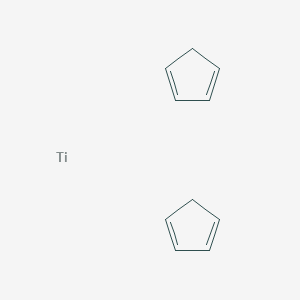
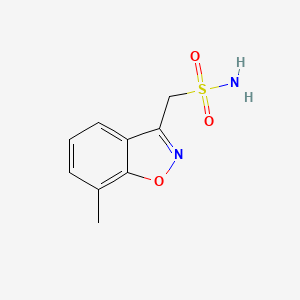
![7alpha-Acetoxy-7-methyl-1alpha-(beta-D-glucopyranosyloxy)-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-4aalpha,5alpha-diol](/img/structure/B1253108.png)